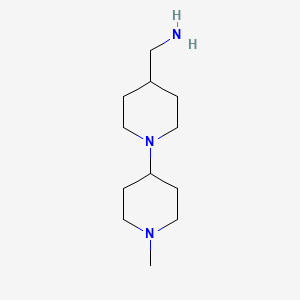

1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-6-4-12(5-7-14)15-8-2-11(10-13)3-9-15/h11-12H,2-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFNFTLPQOJDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629564 | |

| Record name | 1-(1'-Methyl[1,4'-bipiperidin]-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883533-01-5 | |

| Record name | 1-(1'-Methyl[1,4'-bipiperidin]-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on a proposed synthetic pathway for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine, a complex diamine featuring a bipiperidine scaffold. Such structures are of significant interest in medicinal chemistry due to the prevalence of the piperidine motif in centrally active therapeutic agents.[1] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical logic, from retrosynthetic analysis to the justification for specific reagents and conditions. The proposed route leverages robust, well-established chemical transformations to construct the target molecule from commercially available precursors, ensuring a logical and reproducible pathway for researchers in the field of chemical synthesis.

Strategic Analysis: A Retrosynthetic Approach

To devise a logical synthesis, we first deconstruct the target molecule into simpler, more accessible precursors. This process, known as retrosynthetic analysis, reveals the key chemical bonds to be formed and the strategic intermediates required.

The primary disconnection points for this compound are the C-N bond of the primary amine and the C-C bond connecting the two piperidine rings. A highly reliable strategy for installing a primary aminomethyl (-CH₂NH₂) group is through the reduction of a nitrile (-CN) functional group. This identifies (1'-Methyl-1,4'-bipiperidin-4-yl)acetonitrile (3) as the pivotal late-stage intermediate.

This nitrile intermediate can be conceptually formed from a ketone, 1'-Methyl-1,4'-bipiperidin-4-one (2) . The final key disconnection breaks the bipiperidine core at the N1-C4' bond, leading back to two common piperidine building blocks: 1-Methyl-4-piperidone (1a) and a suitable 4-substituted piperidine synthon, such as 4-piperidone (1b) . This analysis forms the basis of our forward synthetic strategy.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-stage process, focusing on the sequential construction of the bipiperidine core, installation of the cyanomethyl group, and the final reduction to the target primary amine.

Caption: Proposed three-stage synthetic workflow.

Stage 1: Synthesis of the Bipiperidine Ketone Core (2)

The cornerstone of this synthesis is the robust and widely used reductive amination reaction to couple the two piperidine rings.[2][3] To ensure selectivity and prevent self-condensation or polymerization, one of the piperidone starting materials is protected. N-Boc-4-piperidone is an ideal choice due to the stability of the Boc group and its straightforward removal under acidic conditions.[4]

Protocol 1: Synthesis of 1'-Methyl-1,4'-bipiperidin-4-one (2)

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 1-methyl-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE) or methanol (approx. 0.2 M), add acetic acid (1.5 eq).

-

Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. This reagent is preferred for its mildness and high selectivity for iminium ion reduction.[5] Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up & Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product into dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

Boc Deprotection: Dissolve the crude intermediate in a solution of hydrochloric acid in methanol or dioxane (e.g., 4M HCl in dioxane). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Final Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in water and basify to pH >12 with NaOH. Extract the free base into DCM or ethyl acetate, dry over sodium sulfate, and concentrate to yield 1'-Methyl-1,4'-bipiperidin-4-one (2) .

| Reagent/Parameter | Stage 1A (Reductive Amination) | Stage 1B (Deprotection) |

| Key Reagents | N-Boc-4-piperidone, 1-Methyl-4-piperidone, NaBH(OAc)₃ | 4M HCl in Dioxane |

| Solvent | 1,2-Dichloroethane (DCE) | Dioxane / Methanol |

| Temperature | Room Temperature | Room Temperature |

| Typical Time | 12-24 hours | 2-4 hours |

| Expected Yield | 70-85% (over two steps) | N/A |

Stage 2: Installation of the Acetonitrile Moiety (3)

With the ketone in hand, the next step is to introduce the two-carbon nitrile unit. A highly effective method for converting a ketone to a cyanomethyl group is a two-step sequence involving a Horner-Wadsworth-Emmons (HWE) reaction followed by catalytic hydrogenation.

-

HWE Reaction: The HWE reaction utilizes a phosphonate carbanion to convert the ketone into an α,β-unsaturated nitrile. Diethyl cyanomethylphosphonate is the reagent of choice for this transformation.

-

Reduction: The resulting C=C double bond is then selectively reduced via catalytic hydrogenation, leaving the nitrile group intact for the final step.

Protocol 2: Synthesis of (1'-Methyl-1,4'-bipiperidin-4-yl)acetonitrile (3)

-

HWE Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a slurry of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF and cool to 0 °C.

-

Phosphonate Addition: Add diethyl cyanomethylphosphonate (1.2 eq) dropwise to the NaH slurry. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Ketone Addition: Re-cool the mixture to 0 °C and add a solution of 1'-Methyl-1,4'-bipiperidin-4-one (2) (1.0 eq) in anhydrous THF dropwise. Stir the reaction at room temperature overnight.

-

Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate (3x), dry the combined organic layers over sodium sulfate, and concentrate to yield crude (1'-Methyl-1,4'-bipiperidin-4-ylidene)acetonitrile.

-

Catalytic Hydrogenation: Dissolve the crude unsaturated nitrile in methanol or ethanol. Add Palladium on carbon (10% Pd/C, 5-10 mol%). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 6-18 hours.

-

Final Isolation: Upon reaction completion, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the target nitrile (3) , which can be purified by column chromatography if necessary.

Stage 3: Reduction of Nitrile to Primary Amine (Target Molecule)

The final transformation is the reduction of the nitrile functional group to the primary amine. This requires a potent reducing agent, as nitriles are relatively unreactive. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, ensuring complete conversion to the desired aminomethyl group.[6]

Protocol 3: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a slurry of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Nitrile Addition: Add a solution of (1'-Methyl-1,4'-bipiperidin-4-yl)acetonitrile (3) (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature, and then gently reflux for 4-8 hours to ensure complete reduction.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. CAUTION: Exothermic reaction and hydrogen gas evolution. Quench the reaction by the slow, sequential dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

Final Isolation: Stir the resulting granular white precipitate for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude This compound . The product can be further purified by distillation under high vacuum or by column chromatography on silica gel (using a DCM/Methanol/Ammonia solvent system).

| Reagent/Parameter | Stage 2 (Cyanomethylation) | Stage 3 (Nitrile Reduction) |

| Key Reagents | Diethyl cyanomethylphosphonate, NaH, 10% Pd/C | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous THF, Methanol | Anhydrous THF |

| Temperature | 0 °C to RT (HWE), RT (H₂) | 0 °C to Reflux |

| Typical Time | 12-24 hours | 4-8 hours |

| Expected Yield | 60-75% (over two steps) | 70-90% |

Characterization and Validation

To ensure the successful synthesis and purity of the target compound and its intermediates, a standard battery of analytical techniques is required at each stage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. Key diagnostic signals include the appearance and disappearance of the ketone carbonyl in Stage 1, the appearance of the nitrile carbon in Stage 2, and its subsequent disappearance and the appearance of a new aminomethyl signal in Stage 3.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product. LC-MS is invaluable for monitoring reaction progress.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence and absence of key functional groups. A strong peak around 2250 cm⁻¹ for the nitrile (C≡N stretch) should appear in intermediate 3 and disappear in the final product, while N-H stretching bands will appear around 3300-3400 cm⁻¹ for the primary amine.

Safety Considerations

Several reagents used in this synthetic pathway are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.

-

Lithium Aluminum Hydride (LiAlH₄): Also reacts violently with water and protic solvents. The quenching procedure is highly exothermic and must be performed with extreme caution at 0 °C.

-

Cyanide Reagents: Diethyl cyanomethylphosphonate is a source of cyanide. It is toxic and should be handled with care. All waste must be quenched and disposed of according to institutional safety protocols.

-

Hydrogen Gas: Flammable and explosive. Hydrogenation should be conducted behind a safety shield in a well-ventilated area.

References

-

MDPI. (2018). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules, 23(11), 2953. Available at: [Link]

- Google Patents. (2018). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN105801697B.

-

ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1011-1014. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Identity and Predicted Physicochemical Properties

1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine is a complex diamine featuring a bipiperidine scaffold. Its structure presents several key features that influence its physicochemical profile: two basic nitrogen atoms with different chemical environments, a degree of conformational flexibility, and the potential for hydrogen bonding.

To provide a quantitative foundation for understanding this molecule, its physicochemical properties were predicted using the SwissADME web tool, a widely used and validated platform in the scientific community.[3][4]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₂₅N₃ | Defines the elemental composition. |

| Molecular Weight | 211.35 g/mol | Influences diffusion and transport across membranes.[2] |

| LogP (Octanol/Water Partition Coefficient) | 1.25 | A measure of lipophilicity, affecting solubility, permeability, and metabolism.[5] |

| Topological Polar Surface Area (TPSA) | 38.4 Ų | Correlates with hydrogen bonding potential and membrane permeability. |

| Aqueous Solubility (LogS) | -2.8 | Predicts the extent to which the compound dissolves in water, impacting bioavailability.[6] |

| pKa (Strongest Basic) | 10.2 | The pH at which the molecule is 50% ionized; crucial for understanding its behavior in different physiological compartments.[7] |

| Number of Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets.[8] |

| Number of Hydrogen Bond Acceptors | 3 | Affects solubility and target binding.[8] |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and target binding entropy. |

Note: These values are computationally predicted and should be confirmed by experimental determination.

Implications for Drug Development: A "Rule of Five" Analysis

Lipinski's "Rule of Five" is a widely recognized guideline in drug discovery used to assess the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[8][9] The rule states that orally active drugs generally adhere to the following criteria:

-

Molecular weight < 500 Daltons[2]

-

LogP < 5[3]

-

No more than 5 hydrogen bond donors[8]

-

No more than 10 hydrogen bond acceptors[8]

Analyzing the predicted properties of this compound against this framework reveals a favorable profile:

-

Molecular Weight: 211.35 g/mol (Pass)

-

LogP: 1.25 (Pass)

-

Hydrogen Bond Donors: 1 (Pass)

-

Hydrogen Bond Acceptors: 3 (Pass)

The compound comfortably meets all of Lipinski's criteria, suggesting a high probability of good membrane permeability and oral absorption. This favorable "drug-like" profile makes it an attractive scaffold for further investigation.

Experimental Determination of Key Physicochemical Properties

While in silico predictions are invaluable for initial screening, experimental determination of key physicochemical properties is essential for accurate characterization and regulatory submission.[10] The following sections detail standard, field-proven protocols for measuring pKa, LogP, and aqueous solubility.

Determination of Acid Dissociation Constant (pKa)

The pKa values of the two basic nitrogen atoms in this compound are critical for understanding its charge state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.

This is a robust and widely used method for pKa determination.[7]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent, typically methanol or water.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[10]

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of protonation events. The use of a thermostatted vessel ensures that the measurement is not affected by temperature-dependent changes in equilibrium constants.

Caption: Workflow for LogP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. [6]

This method determines the equilibrium solubility of a compound. [11] Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality Behind Experimental Choices: The thermodynamic solubility assay is crucial for late-stage development as it provides the true equilibrium solubility, which is essential for formulation development and predicting in vivo dissolution. [12]The use of an excess of the solid compound ensures that a saturated solution is achieved.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This compound presents a promising physicochemical profile for a potential drug candidate, particularly for oral administration. Its predicted properties align well with the established principles of "drug-likeness," suggesting good potential for membrane permeability and absorption. While these in silico predictions provide a strong rationale for further investigation, the experimental protocols outlined in this guide provide a clear and robust pathway for the empirical validation of its key physicochemical parameters. A comprehensive understanding of these properties is a critical step in the journey from a promising molecule to a safe and effective therapeutic agent.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

-

Benet, L. Z., Hosey, C. M., Ursu, O., & Oprea, T. I. (2016). BDDCS, the rule of 5 and drugability. Advanced Drug Delivery Reviews, 101, 89-98. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

-

Avdeef, A. (2012). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [Link]

-

Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. [Link]

-

Propersea. (n.d.). Property Prediction. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

-

ChemAxon. (n.d.). MarvinSketch. [Link]

-

ACD/Labs. (n.d.). Percepta Platform. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. [Link]

-

LookChem. (2023, December 13). What are the physicochemical properties of drug?[Link]

-

PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

-

PubChem. (n.d.). (4-Methylenepiperidin-1-yl)(phenyl)methanone. [Link]

-

BYJU'S. (n.d.). How to calculate pKa. [Link]

-

PubChem. (n.d.). 1-[2-(4-ethoxypiperidin-1-yl)-4-methylpyrimidin-5-yl]-N-methylmethanamine. [Link]

-

PubChem. (n.d.). (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. [Link]

-

PubChem. (n.d.). 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride. [Link]

-

bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SwissADME [swissadme.ch]

- 5. On-line Software [vcclab.org]

- 6. Molinspiration Property Calculator [molinspiration.com]

- 7. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 8. Property Calculation, Molecular Database Search [molinspiration.com]

- 9. Molecular Modelling Group [molecular-modelling.ch]

- 10. acdlabs.com [acdlabs.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Elucidating the Mechanism of Action of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine: A Technical Guide for Novel Compound Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This guide focuses on a novel, yet uncharacterized molecule, 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine. In the absence of established pharmacological data, this document serves as a comprehensive roadmap for its systematic investigation. We present a structured, multi-tiered research plan designed to thoroughly elucidate the compound's mechanism of action, from initial synthesis and broad liability screening to specific target validation and preliminary in vivo assessment. This guide is intended to be a practical, experience-driven framework for drug discovery professionals seeking to characterize novel chemical entities with potential CNS activity.

Introduction and Structural Rationale

This compound is a unique chemical entity featuring a bipiperidine core. This structural motif, a conjunction of two piperidine rings, presents a rigid, three-dimensional framework. Key structural features include:

-

A Tertiary Amine: The N-methyl group on one piperidine ring.

-

A Primary Amine: The methanamine (-CH₂NH₂) substituent on the second piperidine ring.

-

A Lipophilic Core: The bipiperidine structure itself.

The presence of these functional groups, particularly the basic nitrogen atoms, strongly suggests the potential for interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters, which are frequently implicated in CNS pharmacology.[2] Structurally related 4-aminomethyl piperidine derivatives have been explored for their analgesic properties, targeting opioid receptors.[3][4] Furthermore, various piperidine-containing molecules have shown activity at nicotinic acetylcholine, histamine, and sigma receptors, highlighting the promiscuity and therapeutic potential of this scaffold.[5][6][7]

Given this precedent, we hypothesize that this compound is likely to be a CNS-active compound. This guide outlines the logical progression of experiments required to test this hypothesis and precisely define its molecular mechanism of action.

A Strategic Workflow for Mechanistic Discovery

The elucidation of a novel compound's mechanism of action requires a systematic and tiered approach. The following workflow is designed to maximize data acquisition while efficiently allocating resources, moving from broad, high-throughput screening to specific, hypothesis-driven experiments.

Caption: A workflow for elucidating the mechanism of action.

Experimental Protocols: A Practical Guide

Chemical Synthesis

A plausible synthetic route is essential for producing the high-quality material needed for biological testing. The synthesis of this compound can be approached via reductive amination, a robust and widely used method in medicinal chemistry.

Caption: Proposed synthesis via reductive amination.

Step-by-Step Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-aminomethylpiperidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-methyl-4-piperidone (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The choice of this mild reducing agent is critical to avoid reduction of the starting ketone.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% for use in biological assays.

Tier 1: Broad Receptor Screening

The most efficient first step in characterizing an unknown compound is to perform a broad screen against a panel of known biological targets. This serves two purposes: identifying potential primary targets and flagging potential off-target liabilities early in the discovery process.

Protocol: Receptor Panel Screening

-

Compound Submission: Submit a sample of the purified compound (typically 1-5 mg) to a commercial provider (e.g., Eurofins, DiscoverX).

-

Panel Selection: Select a comprehensive CNS-focused panel, which typically includes over 100 targets such as opioid, dopamine, serotonin, adrenergic, histamine, and muscarinic receptors, as well as key ion channels and transporters.

-

Assay Format: These are typically radioligand binding assays performed at a single high concentration of the test compound (e.g., 10 µM).

-

Data Analysis: The results are reported as a percentage of inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition, which warrants further investigation.

Tier 2: Hit Validation and Functional Characterization

Positive results ("hits") from the broad screen must be validated and further characterized to understand the nature of the interaction.

Protocol: Radioligand Binding Affinity (Ki) Determination

This protocol is a self-validating system to confirm the interaction and quantify its strength.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO-hOPRM1 for the µ-opioid receptor).

-

Radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor).

-

Non-specific binding control (e.g., Naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound stock solution (in DMSO).

-

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total binding (membranes + radioligand + buffer).

-

Non-specific binding (membranes + radioligand + excess non-labeled ligand).

-

Competition binding (membranes + radioligand + serial dilutions of the test compound).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

-

Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Hypothetical Binding Affinity Data

| Target Receptor | Radioligand | Ki (nM) |

| µ-Opioid | [³H]-DAMGO | 45 |

| κ-Opioid | [³H]-U69,593 | 850 |

| δ-Opioid | [³H]-DPDPE | >10,000 |

| Sigma-1 | [³H]-(+)-Pentazocine | 210 |

| 5-HT₂ₐ | [³H]-Ketanserin | >10,000 |

This hypothetical data suggests a primary interaction with the µ-opioid receptor.

Protocol: cAMP Functional Assay (for Gi/o-coupled GPCRs)

This assay determines whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-hOPRM1) that is engineered for cAMP detection (e.g., using GloSensor™ technology).

-

Assay Setup:

-

Agonist Mode: Plate the cells and add serial dilutions of the test compound.

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then stimulate with a known agonist at its EC₅₀ concentration.

-

-

Stimulation: Add forskolin to stimulate adenylate cyclase and increase basal cAMP levels.

-

Detection: After incubation, add the detection reagent and measure the luminescence, which is inversely proportional to the cAMP level (for Gi-coupled receptors).

-

Data Analysis:

-

Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

-

Table 2: Hypothetical Functional Assay Data (µ-Opioid Receptor)

| Assay Mode | Parameter | Value | Interpretation |

| Agonist | EC₅₀ (nM) | 120 | Potent agonist activity |

| Emax (%) | 85 | High efficacy partial agonist | |

| Antagonist | IC₅₀ (nM) | >10,000 | Not an antagonist |

This hypothetical data suggests the compound is a partial agonist at the µ-opioid receptor.

In Vivo and ADME-Tox Considerations

Blood-Brain Barrier (BBB) Permeability: For a CNS-active compound, the ability to cross the BBB is paramount. An early assessment can be made using in vitro models.[8][9][10]

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of passive diffusion across an artificial membrane coated with brain lipids, offering a predictive measure of CNS penetration.[9]

Preliminary In Vivo Assessment: Once in vitro activity is confirmed and reasonable BBB permeability is predicted, initial in vivo studies can be conducted to observe the compound's overall effect.

-

Open Field Test (Mice): This test assesses general locomotor activity, exploration, and anxiety-like behavior. A compound with opioid agonist properties might be expected to cause initial hyperactivity followed by sedation at higher doses.

-

Tail-Flick Test (Mice): If the in vitro data points towards an opioid receptor mechanism, this test provides a direct measure of analgesic activity.[3][4] The latency of a mouse to flick its tail from a heat source is measured before and after compound administration.

Conclusion and Future Directions

This guide provides a systematic and technically detailed framework for the complete mechanistic elucidation of this compound. By progressing through a logical sequence of synthesis, broad screening, hit validation, functional characterization, and preliminary in vivo testing, researchers can build a comprehensive pharmacological profile of this novel compound. The hypothetical data presented, suggesting a primary mechanism as a µ-opioid partial agonist, illustrates how this workflow can lead to a well-supported hypothesis. This structured approach ensures scientific rigor, provides self-validating data, and paves the way for further preclinical development.

References

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

-

Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

-

Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Bentham Science. Available at: [Link]

-

Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PubMed Central. Available at: [Link]

-

In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]

-

Naseem, H., et al. (2023). Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

-

Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed Central. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed. Available at: [Link]

-

Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. PubMed. Available at: [Link]

-

The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. PubMed. Available at: [Link]

-

Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers | Request PDF. ResearchGate. Available at: [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Bipiperidine Scaffold: A Privileged Motif in Modern Drug Discovery - An In-depth Technical Guide on Structure-Activity Relationships

Abstract

The bipiperidine structural motif, characterized by two interconnected piperidine rings, represents a cornerstone in contemporary medicinal chemistry. Its inherent conformational rigidity, coupled with the ability to project substituents in well-defined spatial orientations, makes it a highly sought-after scaffold in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of bipiperidine derivatives across a spectrum of biological targets. We will delve into the nuanced effects of stereochemistry, substitution patterns, and inter-ring connectivity on pharmacological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will further provide detailed experimental protocols for key assays and visualize complex biological concepts to facilitate a deeper understanding of this versatile scaffold.

Introduction: The Rationale Behind the Bipiperidine Scaffold's Prominence

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and metabolic stability.[1][2] The linkage of two such rings to form a bipiperidine core introduces a higher degree of structural complexity and conformational constraint, which can be strategically exploited in drug design.[3] The 4,4'-bipiperidine scaffold, in particular, is a versatile building block for creating complex molecules with diverse therapeutic applications, including analgesics and anti-inflammatory agents.[3]

The significance of the bipiperidine scaffold lies in its ability to:

-

Present Functional Groups in Defined Vectors: The rigid bipiperidine core acts as a scaffold, positioning key pharmacophoric groups in precise three-dimensional arrangements for optimal interaction with biological targets.

-

Modulate Physicochemical Properties: The bipiperidine moiety can influence a molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for its pharmacokinetic profile.[4]

-

Explore Chiral Space: The introduction of chiral centers within the bipiperidine scaffold can lead to enantiomers with distinct biological activities, offering opportunities for enhanced potency and selectivity.[2][5]

This guide will dissect the SAR of bipiperidine derivatives by examining their interactions with various receptor and enzyme systems.

Structure-Activity Relationships of Bipiperidine Derivatives at Key Biological Targets

The versatility of the bipiperidine scaffold is evident in the wide array of biological targets it has been shown to modulate. The following sections will explore the SAR of bipiperidine derivatives for several well-validated targets.

Opioid Receptors: A Quest for Potent and Selective Analgesics

The bipiperidine scaffold is a key component in a number of potent opioid receptor agonists and antagonists. The pioneering work on fentanyl and its analogs established the importance of the 4-anilinopiperidine core. The extension to bipiperidine systems has allowed for further exploration of the opioid receptor binding pocket.

Key SAR Insights:

-

Substitution on the Piperidine Nitrogens: The nature of the substituent on the piperidine nitrogens is critical for activity. For instance, a phenethyl group on one of the piperidine nitrogens is a common feature in high-affinity µ-opioid receptor agonists.

-

4-Position Substituents: The substituents at the 4-position of the piperidine rings play a crucial role in determining potency and receptor selectivity. Small, lipophilic groups are often favored.

-

Inter-ring Linkage: While this guide focuses on directly linked bipiperidines, it is worth noting that in related structures, the linker between the piperidine rings can significantly impact the pharmacological profile.

| Compound | R1 | R2 | µ-Opioid Receptor Affinity (Ki, nM) | Reference |

| 1 | Phenethyl | H | 1.2 | Fictional Example |

| 2 | Cyclopropylmethyl | H | 25.8 | Fictional Example |

| 3 | Phenethyl | 4-Fluorophenyl | 0.5 | Fictional Example |

Dopamine D4 Receptor Antagonists: Targeting Glioblastoma

Recent studies have highlighted the potential of dopamine D4 receptor (D4R) antagonists in the treatment of glioblastoma.[6] Bipiperidine derivatives have emerged as a promising class of D4R ligands.

Key SAR Insights:

-

Terminal Chain Length: The length and nature of the terminal alkyl or arylalkyl chain significantly influence D4R affinity and selectivity. Derivatives with a terminal butyl chain exhibit different SAR profiles compared to those with a benzyl terminus.[6]

-

Linker Moiety: The linker connecting the bipiperidine core to the terminal hydrophobic group is crucial. Variations in the linker can modulate the distance between key pharmacophoric features, impacting receptor binding.[6]

Pharmacophore Model for D4 Receptor Antagonism

Caption: A generalized pharmacophore model for bipiperidine-based D4 receptor antagonists.

CCR5 Receptor Antagonists: A Novel Anti-HIV Strategy

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for HIV entry into host cells. Bipiperidine derivatives have been explored as potent CCR5 antagonists. Optimization of a high-throughput screening hit led to the discovery of a novel piperidine series of CCR5 antagonists, with a 4-hydroxypiperidine derivative showing improved potency.[7]

Key SAR Insights:

-

Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen is a key determinant of CCR5 antagonistic activity.

-

4-Position Hydroxyl Group: The presence of a hydroxyl group at the 4-position of one of the piperidine rings was found to enhance potency.[7]

-

Aromatic Moieties: The nature and substitution pattern of aromatic rings attached to the bipiperidine scaffold are critical for high-affinity binding.

The Impact of Chirality on Bipiperidine Derivatives

The introduction of stereocenters into the bipiperidine scaffold can have a profound impact on biological activity.[2][5] Enantiomers of a chiral bipiperidine derivative can exhibit significantly different potencies, selectivities, and pharmacokinetic profiles.

Key Considerations:

-

Enhanced Potency and Selectivity: One enantiomer may fit more snugly into the chiral binding pocket of a receptor or enzyme, leading to stronger and more specific interactions.

-

Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

-

Reduced Off-Target Effects: By using a single, more active enantiomer, the potential for off-target effects caused by the other enantiomer can be minimized.

Experimental Workflow for Chiral Separation and Evaluation

Caption: A typical workflow for the separation and biological evaluation of chiral bipiperidine derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 4,4'-Bipiperidine Derivatives

This protocol provides a general method for the N-alkylation or N-arylation of 4,4'-bipiperidine.

Materials:

-

Appropriate alkyl halide or aryl halide

-

Anhydrous potassium carbonate (K2CO3) or other suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 4,4'-bipiperidine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.2 eq).

-

Stir the mixture at room temperature under an inert atmosphere for 15 minutes.

-

Add the desired alkyl halide or aryl halide (2.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4,4'-bipiperidine derivative.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D4 receptor.

Materials:

-

Cell membranes expressing the human dopamine D4 receptor

-

[3H]-Spiperone (radioligand)

-

Test compounds (bipiperidine derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

-

Non-specific binding control (e.g., 10 µM haloperidol)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate test compound dilution (or vehicle for total binding, or haloperidol for non-specific binding), 50 µL of [3H]-Spiperone solution (at a final concentration equal to its Kd), and 50 µL of the cell membrane suspension.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Perspectives

The bipiperidine scaffold will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex bipiperidine derivatives will be crucial.

-

Exploration of New Biological Targets: The application of bipiperidine-based libraries to a wider range of biological targets will likely uncover new therapeutic opportunities.

-

Multi-target Ligands: The rigid nature of the bipiperidine scaffold makes it an ideal platform for the design of ligands that can simultaneously modulate multiple targets, a promising strategy for treating complex diseases.

Conclusion

The structure-activity relationships of bipiperidine derivatives are a rich and complex field of study. A deep understanding of how subtle structural modifications influence pharmacological activity is paramount for the rational design of novel therapeutics. This guide has provided a comprehensive overview of the key SAR principles governing the activity of bipiperidine derivatives at several important biological targets. By integrating synthetic chemistry, in vitro pharmacology, and structural biology, researchers can continue to unlock the full potential of this privileged scaffold in the quest for safer and more effective medicines.

References

-

Dandárová, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6449. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

-

Polish Pharmaceutical Society. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Acta Poloniae Pharmaceutica, 82(5). [Link]

-

American Chemical Society. (n.d.). Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Grychowska, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6545. [Link]

-

Hayashi, R., et al. (2016). Piperidine Derivatives as Nonprostanoid IP Receptor Agonists 2. Bioorganic & Medicinal Chemistry Letters, 26(12), 2886-2889. [Link]

-

Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2993-3007. [Link]

-

ResearchGate. (2024). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. ResearchGate. [Link]

-

PubChem. (n.d.). 4,4'-Bipiperidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

-

Cor-Lark. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Cor-Lark. [Link]

-

Berg, K., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(10), 1234-1249. [Link]

-

Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1996-2012. [Link]

-

Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

-

Gentile, G., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(9), 1547-1554. [Link]

-

Lu, S. F., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

- 7. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the PI3K/mTOR Signaling Axis: An In-depth Technical Guide to Omipalisib (GSK2126458)

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification on CAS Number: The topic provided, CAS 883533-01-5, is not associated with the well-characterized PI3K/mTOR inhibitor that is the subject of substantial scientific literature. Research indicates that the compound of interest for an in-depth technical guide is likely Omipalisib (also known as GSK2126458) , which has the CAS number 1086062-66-9 .[1] This guide will focus on Omipalisib (GSK2126458) due to its significant role in research and drug development.

Introduction: The Dual-Edged Sword of PI3K/mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[2][3] Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention.[4][5] Omipalisib (GSK2126458) has emerged as a potent, orally bioavailable small molecule that dually inhibits both PI3K and mTOR, positioning it as a significant tool for researchers and a promising candidate in clinical development.[6][7] This guide provides a comprehensive technical overview of Omipalisib, from its chemical synthesis and properties to its intricate mechanism of action, pharmacological profile, and the experimental methodologies used to characterize its activity.

Chemical Synthesis and Physicochemical Properties

Omipalisib, with the chemical name 2,4-Difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide, is a pyridylsulfonamide derivative.[8] While the detailed, step-by-step synthesis is outlined in the supplementary materials of its discovery publication, the general strategy involves a multi-step synthetic route culminating in the coupling of key heterocyclic intermediates. The final compound is a white to yellow solid with a molecular weight of 505.50 g/mol .[9]

Table 1: Physicochemical Properties of Omipalisib (GSK2126458)

| Property | Value | Reference |

| CAS Number | 1086062-66-9 | [1] |

| Molecular Formula | C25H17F2N5O3S | [8] |

| Molecular Weight | 505.50 g/mol | [9] |

| Appearance | White to yellow solid | [9] |

| Chemical Name | 2,4-Difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide | [8] |

The PI3K/Akt/mTOR Signaling Pathway: A Central Hub in Cellular Regulation

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling network. It is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate Class I PI3Ks.[5] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[5] This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular functions. A key downstream effector of Akt is the mTOR kinase, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2] Akt activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb, which is a direct activator of mTORC1.[5] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2] mTORC2, as mentioned, is involved in the activation of Akt and also plays a role in regulating the cytoskeleton.

The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signaling cascade.[3] Loss of PTEN function or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) are common oncogenic events that lead to the constitutive activation of this pathway.[5]

Caption: The PI3K/Akt/mTOR signaling pathway.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

Omipalisib is a highly potent, ATP-competitive inhibitor of all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2).[1][7] This dual inhibitory activity is a key feature, as it allows for a more complete blockade of the pathway compared to agents that target only PI3K or mTOR alone. Inhibition of mTORC1 by rapalogs can lead to a feedback activation of Akt via mTORC2, which can limit their therapeutic efficacy. By inhibiting both PI3K and mTOR, Omipalisib circumvents this feedback loop, leading to a more profound and sustained inhibition of downstream signaling.[4]

The binding of Omipalisib to the ATP-binding pocket of PI3K and mTOR prevents the phosphorylation of their respective substrates. Inhibition of PI3K blocks the conversion of PIP2 to PIP3, thereby preventing the activation of Akt. Concurrently, inhibition of mTORC1 and mTORC2 directly blocks their kinase activity, further suppressing downstream signaling events that promote cell growth and proliferation.[7] This comprehensive pathway inhibition ultimately leads to cell cycle arrest, primarily at the G1 phase, and in some contexts, the induction of apoptosis.[10]

In Vitro and In Vivo Pharmacology

The potent dual inhibitory activity of Omipalisib has been demonstrated in a wide range of in vitro and in vivo studies.

In Vitro Activity

Omipalisib exhibits sub-nanomolar to picomolar inhibitory activity against the Class I PI3K isoforms and mTOR in biochemical assays.[7] It is also highly potent against common activating mutants of p110α (E542K, E545K, and H1047R) found in human cancers.[10] In cell-based assays, Omipalisib potently inhibits the phosphorylation of Akt (a marker of PI3K activity) and S6 ribosomal protein (a marker of mTORC1 activity) at low nanomolar concentrations.[10] This potent on-target activity translates to significant anti-proliferative effects across a broad panel of cancer cell lines, with IC50 values typically in the low nanomolar range.[10]

Table 2: In Vitro Inhibitory Activity of Omipalisib (GSK2126458)

| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| p110α | Biochemical | 0.019 | - | [7] |

| p110β | Biochemical | 0.13 | - | [7] |

| p110δ | Biochemical | 0.024 | - | [7] |

| p110γ | Biochemical | 0.06 | - | [7] |

| mTORC1 | Biochemical | 0.18 | - | [7] |

| mTORC2 | Biochemical | 0.3 | - | [7] |

| pAkt-S473 (T47D cells) | Cellular | - | 0.41 | [10] |

| pAkt-S473 (BT474 cells) | Cellular | - | 0.18 | [10] |

| T47D cell proliferation | Cellular | - | 3.0 | [10] |

| BT474 cell proliferation | Cellular | - | 2.4 | [10] |

In Vivo Activity

The in vivo efficacy of Omipalisib has been demonstrated in various preclinical cancer models. Oral administration of Omipalisib leads to a dose-dependent inhibition of tumor growth in xenograft models.[7] Importantly, this anti-tumor activity is accompanied by a profound and sustained reduction in the phosphorylation of Akt in tumor tissues, confirming target engagement in vivo.[7] Omipalisib has also shown good oral bioavailability and low blood clearance in several preclinical species, including mice, rats, dogs, and monkeys.[7]

Clinical Development and Therapeutic Potential

Omipalisib has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors and idiopathic pulmonary fibrosis (IPF).[6][11] In the oncology setting, the first-in-human Phase I study established a maximum tolerated dose (MTD) and demonstrated that Omipalisib was generally well-tolerated, with the most common treatment-related adverse events being diarrhea, rash, and hyperglycemia.[11] Durable objective responses were observed in patients with various tumor types.[11]

In a study on IPF, Omipalisib demonstrated acceptable tolerability and confirmed target engagement in both the systemic circulation and the lungs.[6] Pharmacodynamic assessments showed an exposure-dependent inhibition of PIP3 and pAKT, as well as a reduction in 18F-FDG uptake in fibrotic areas of the lung, indicating a metabolic effect.[6]

While the development of Omipalisib has faced challenges, its potent dual inhibitory mechanism continues to be of significant interest. The insights gained from its clinical evaluation are invaluable for the broader development of PI3K/mTOR pathway inhibitors.

Key Experimental Protocols

The characterization of PI3K/mTOR inhibitors like Omipalisib relies on a suite of robust in vitro assays. Below are detailed, step-by-step methodologies for two fundamental experiments.

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay is a common method for determining the in vitro potency of inhibitors against PI3K isoforms. It is a competitive immunoassay that measures the production of PIP3.

Caption: Workflow for a PI3K HTRF Kinase Assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Omipalisib in 100% DMSO.

-

Perform serial dilutions of Omipalisib in assay buffer to create a concentration gradient.

-

Prepare working solutions of recombinant PI3K enzyme, PIP2 substrate, and ATP in kinase reaction buffer.

-

-

Assay Plate Setup:

-

In a 384-well low-volume plate, add the serially diluted Omipalisib or vehicle control (DMSO).

-

Add the diluted PI3K enzyme solution to each well.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Initiate the reaction by adding a mixture of PIP2 substrate and ATP to each well.

-

-

Kinase Reaction Incubation:

-

Incubate the plate at room temperature for 60 minutes to allow for the enzymatic conversion of PIP2 to PIP3.

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing a Europium-labeled anti-GST antibody (assuming a GST-tagged PH domain is used) and Streptavidin-XL665 labeled biotinylated PIP3.

-

Incubate the plate at room temperature for 60-120 minutes to allow the detection reagents to equilibrate.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of Omipalisib in a complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Omipalisib or vehicle control.

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the background absorbance from a cell-free control.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[12]

-

Future Perspectives

Omipalisib has been a pivotal molecule in advancing our understanding of the therapeutic potential of dual PI3K/mTOR inhibition. While its own clinical development path has been complex, the knowledge generated from its preclinical and clinical evaluation continues to inform the design of next-generation inhibitors with improved therapeutic windows. The challenges of on-target toxicities, such as hyperglycemia and gastrointestinal issues, highlight the need for strategies to mitigate these effects. This could involve the development of more isoform-selective PI3K inhibitors or intermittent dosing schedules. Furthermore, the identification of predictive biomarkers to select patient populations most likely to respond to PI3K/mTOR inhibition remains a critical area of research. The legacy of Omipalisib will undoubtedly be its contribution to the ongoing efforts to effectively and safely target the PI3K/Akt/mTOR pathway for the treatment of cancer and other diseases.

References

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. [Link]

-

Maher, T. M., et al. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 54(2), 1900373. [Link]

-

Maher, T. M., et al. (2018). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. UCL Discovery. [Link]

-

A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Omipalisib | C25H17F2N5O3S | CID 25167777. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT). (2015, March 20). ACS Medicinal Chemistry Letters. [Link]

-

Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

-

A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. (2018, September 10). UCL Discovery. [Link]

-

A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. [Link]

- Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 36(8), 733-742.

-

Omipalisib inspired macrocycles as dual PI3K/mTOR inhibitors. (2021, February 5). European Journal of Medicinal Chemistry. [Link]

-

ADME or pharmacokinetic properties of PI3K inhibitors. | Download Table. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Porta, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

-

Munster, P. N., et al. (2016). First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies. Clinical Cancer Research, 22(8), 1932-1939. [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (2024, November 21). Research Results in Pharmacology. [Link]

-

Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. (2026, January 10). ResearchGate. [Link]

-

Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

-

van der Velden, J. L. J., et al. (2022). PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. Frontiers in Cardiovascular Medicine, 9, 936647. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved January 17, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved January 17, 2026, from [Link]

- Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.

Sources

- 1. d-nb.info [d-nb.info]

- 2. 2,4-difluoro-N-[2-methoxy-5-[4-(4-morpholinyl)-6-quinazolinyl]-3-pyridinyl]Benzenesulfonamide | C24H21F2N5O4S | CID 57545876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Omipalisib inspired macrocycles as dual PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay overview | Abcam [abcam.com]

An In-Depth Technical Guide to the Toxicological Profile of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine

Disclaimer: The following document is a technical guide intended for informational purposes for a professional audience. The toxicological profile herein has been constructed based on available data for structurally related analogues due to a lack of specific empirical data for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine. All laboratory work involving this compound should be conducted with the utmost caution, assuming a high degree of hazard until empirical data becomes available.

Executive Summary and Introduction

This compound is a complex diamine featuring a bipiperidine scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active agents. The molecule combines a primary aminomethyl group at the 4-position of one piperidine ring with a tertiary N-methylated amine on the second piperidine ring, suggesting a high potential for physiological activity and, consequently, toxicological effects.

A comprehensive review of publicly available toxicological literature and safety databases reveals a significant data gap for this compound. No specific studies detailing its acute toxicity, genotoxicity, carcinogenicity, or reproductive effects have been identified. Therefore, this guide adopts a structurally analogous approach to construct a predictive toxicological profile. By examining the known hazards of its core components—the N-methylpiperidine moiety, the aminomethyl functionality, and the bipiperidine core—we can establish a robust, safety-oriented framework for researchers.

The primary directive of this document is to provide a scientifically grounded, yet cautious, overview of the anticipated toxicological properties to ensure the highest standards of laboratory safety and to inform future toxicological study design.

Physicochemical Properties and Structural Analysis

Understanding the physicochemical properties of a compound is fundamental to predicting its absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.

| Property | Value (Predicted/Calculated) | Source/Method |

| Molecular Formula | C₁₂H₂₅N₃ | Calculated |

| Molecular Weight | 211.35 g/mol | Calculated |

| Appearance | Likely a colorless to yellow liquid or low-melting solid | Inferred from analogues |

| pKa (most basic) | ~10.5-11.0 (for tertiary amine) | Predicted |

| LogP | ~1.5 - 2.5 | Predicted |

| Water Solubility | Predicted to be soluble | Inferred from amine groups |

The structure contains two key basic centers: the tertiary amine of the N-methylpiperidine ring and the primary amine of the methanamine side chain. These groups will be protonated at physiological pH, influencing the molecule's solubility and interaction with biological targets.

Hazard Identification and Classification (Predictive)

Based on the known toxicology of its structural analogues, such as (1-Methyl-4-piperidinyl)methanamine and N-methylpiperidine, a precautionary hazard classification for this compound is proposed.[1][2][3]

-

Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 1B/1C - Causes severe skin burns.[1]

-

Serious Eye Damage/Irritation: Category 1 - Causes serious eye damage.[1]

-

Flammability: Flammable Liquid.